molecular formula C7H4Br2N2S B084134 5,7-Dibromobenzo[c]isothiazol-3-amine CAS No. 14346-17-9

5,7-Dibromobenzo[c]isothiazol-3-amine

Cat. No.: B084134
CAS No.: 14346-17-9
M. Wt: 308 g/mol
InChI Key: BKBGECFJQWIQBW-UHFFFAOYSA-N
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Description

5,7-Dibromobenzo[c]isothiazol-3-amine is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dibromobenzo[c]isothiazol-3-amine typically involves the bromination of 2,1-benzothiazol-3-amine. One common method is the reaction of 2,1-benzothiazol-3-amine with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. Additionally, microwave-assisted synthesis can be employed to reduce reaction times and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

5,7-Dibromobenzo[c]isothiazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like lithium aluminum hydride or sodium borohydride, are commonly used.

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are frequently employed.

Major Products Formed

Scientific Research Applications

5,7-Dibromobenzo[c]isothiazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-Dibromobenzo[c]isothiazol-3-amine involves its interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site or interfere with cellular processes by interacting with DNA or proteins. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,1-Benzothiazol-3-amine: The parent compound without bromine substitutions.

    5-Bromo-2,1-benzothiazol-3-amine: A mono-brominated derivative.

    7-Bromo-2,1-benzothiazol-3-amine: Another mono-brominated derivative.

Uniqueness

5,7-Dibromobenzo[c]isothiazol-3-amine is unique due to the presence of two bromine atoms, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate for the synthesis of more complex molecules with diverse applications.

Properties

CAS No.

14346-17-9

Molecular Formula

C7H4Br2N2S

Molecular Weight

308 g/mol

IUPAC Name

5,7-dibromo-2,1-benzothiazol-3-amine

InChI

InChI=1S/C7H4Br2N2S/c8-3-1-4-6(5(9)2-3)11-12-7(4)10/h1-2H,10H2

InChI Key

BKBGECFJQWIQBW-UHFFFAOYSA-N

SMILES

C1=C(C=C(C2=NSC(=C21)N)Br)Br

Canonical SMILES

C1=C(C=C(C2=NSC(=C21)N)Br)Br

Synonyms

3-Amino-5,7-dibromo-2,1-benzisothiazole

Origin of Product

United States

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